7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol
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Overview
Description
The compound “7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound has a molecular formula of C18H12FN3S and an average mass of 321.371 Da .
Molecular Structure Analysis
The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “this compound” would include additional phenyl groups and a thiol group, but detailed structural analysis is not available in the current literature.Scientific Research Applications
Synthesis and Biological Activity
A variety of pyrimidine derivatives, including those with fluorophenyl moieties, have been synthesized and evaluated for their biological activities. These compounds show promise in several areas, such as larvicidal activity, antitumor properties, and antimicrobial activities. For example, certain derivatives have shown significant larvicidal activity against larvae, indicating potential applications in controlling mosquito-borne diseases (Gorle et al., 2016).
Antitumor and Antiviral Nucleosides
Pyrrolo[2,3‐d]pyrimidine derivatives, such as 7-deazapurine nucleosides, are noted for their cytostatic or cytotoxic effects against cancer cells and viruses. These compounds are activated in cancer cells through phosphorylation and can be incorporated into RNA and DNA, inhibiting proteosynthesis and causing DNA damage, respectively. Additionally, sugar-modified derivatives have shown strong antiviral activities, particularly against HCV, with several compounds undergoing clinical trials (Perlíková & Hocek, 2017).
Antioxidant and Antifungal Applications
The synthesis of 7-imino[1,3]selenazolo[4,5-d]pyrimidine-5(4H)-thiones has revealed potent antioxidant and antifungal activities, making them promising candidates for treating candidiasis, cancer, and other diseases. These compounds have been shown to be superior antioxidants to ascorbic acid in certain configurations (Sheikhi-Mohammareh et al., 2020).
Structural and Optical Properties
Research into the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives has highlighted their significance in pharmacophores due to their applications in medicine and nonlinear optics (NLO). DFT studies provide insights into the interactions and electronic properties of these molecules, which are crucial for their pharmacological and optoelectronic applications (Hussain et al., 2020).
Mechanism of Action
Target of Action
The primary targets of pyrimidine derivatives, such as 7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol, are often vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response, which is a defense mechanism against disease or infection .
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The affected pathways primarily involve the synthesis and activity of inflammatory mediators . The downstream effects include a reduction in inflammation and the associated symptoms . Additionally, pyrimidine derivatives have been shown to affect de novo purine biosynthesis, specifically at the enzymes 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase) .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve a reduction in inflammation . By inhibiting the expression and activities of key inflammatory mediators, the compound can alleviate the symptoms of inflammation .
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties and uses. While pyrimidines have a range of pharmacological effects , the specific safety and hazards associated with “7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol” are not detailed in the current literature.
Future Directions
Pyrimidines and their derivatives continue to be an area of active research due to their wide range of pharmacological effects . Future research may focus on the synthesis, characterization, and potential applications of “7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol” and similar compounds.
Properties
IUPAC Name |
7-(4-fluorophenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3S/c19-13-6-8-14(9-7-13)22-10-15(12-4-2-1-3-5-12)16-17(22)20-11-21-18(16)23/h1-11H,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSFJBLITXZJNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=S)N=CN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678145 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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